Falcipain-2/3-IN-2

Descripción general

Descripción

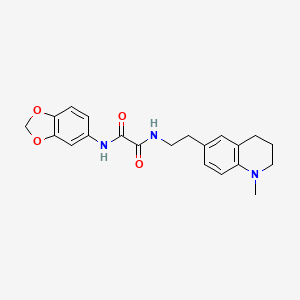

Falcipain-2/3-IN-2 is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is 381.16885622 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : This compound is synthesized through methods such as the Benzotriazole methodology. This involves reactions with various chemicals like vinylpyrrolidin-2-one and ethyl vinyl ether to yield different diastereomers and julolidine products (Katritzky et al., 1996).

Chemical Reactions and Derivatives : It can undergo reactions with benzotriazole and enolizable aldehydes to produce a range of tetrahydroquinoline and julolidine derivatives. These reactions highlight the compound's versatility in forming various structurally unique derivatives (Katritzky et al., 1996).

Biomedical Research

Antituberculosis and Cytotoxicity Studies : Derivatives of the compound have been investigated for their in vitro activity against Mycobacterium tuberculosis. Some derivatives demonstrated significant activity, suggesting potential therapeutic applications in treating tuberculosis (Chitra et al., 2011).

Psychotropic and Antimicrobial Activities : Derivatives have been evaluated for psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. They showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some antimicrobial actions (Zablotskaya et al., 2013).

Sigma-2 Receptor Probes : Certain analogues have been used to develop novel sigma-2 receptor probes, playing a crucial role in understanding the function of sigma-2 receptors in vitro (Xu et al., 2005).

Material Science and Chemistry

Photopolymerization and Dyes : Naphthalimide dyes derived from similar structures have been synthesized and studied for photopolymerization initiating performance. This has implications in material sciences, especially in the development of photopolymerizable materials (Yang et al., 2018).

Isoquinoline Synthesis and Palladium Reactions : The compound's framework is used in innovative syntheses of the isoquinoline ring, highlighting its significance in creating functionally diverse chemical structures (Barr et al., 1983).

Mecanismo De Acción

Target of Action

The primary targets of Falcipain-2/3-IN-2 are the cysteine proteases Falcipain-2 (FP-2) and Falcipain-3 (FP-3) of Plasmodium falciparum . These enzymes play a crucial role in the life cycle of the parasite. They are involved in the degradation of hemoglobin, providing free amino acids necessary for the parasite’s metabolic needs .

Mode of Action

This compound interacts with its targets, FP-2 and FP-3, by binding tightly at their active sites . The compound exhibits remarkably small inhibitory constants and favorable binding free energies . This interaction results in the inhibition of these key enzymes, thereby disrupting the parasite’s ability to degrade hemoglobin and obtain necessary amino acids .

Biochemical Pathways

The inhibition of FP-2 and FP-3 affects the hemoglobin degradation pathway, a vital process for the survival and development of Plasmodium falciparum . By blocking this pathway, this compound deprives the parasite of essential amino acids, thereby inhibiting its growth and proliferation .

Pharmacokinetics

Such studies typically involve the use of computational methods to predict how well the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted. These properties significantly impact the bioavailability of the compound and its effectiveness as a drug .

Result of Action

The molecular effect of this compound’s action is the inhibition of FP-2 and FP-3, which leads to the disruption of the hemoglobin degradation pathway . On a cellular level, this results in the inhibition of the growth and proliferation of Plasmodium falciparum, thereby exerting an antimalarial effect .

Análisis Bioquímico

Biochemical Properties

Falcipain-2/3-IN-2 is known to interact with several key biomolecules, primarily targeting the cysteine proteases falcipain-2 and falcipain-3. These enzymes are essential for the hydrolysis of hemoglobin in the parasite’s food vacuole, providing amino acids necessary for the parasite’s growth and development . The compound binds to the active site of these proteases, inhibiting their activity and thereby disrupting the parasite’s ability to process hemoglobin . This inhibition is achieved through the formation of a covalent bond with the catalytic cysteine residue in the active site of the enzymes .

Cellular Effects

This compound has been shown to have significant effects on various cellular processes within Plasmodium falciparum. By inhibiting falcipain-2 and falcipain-3, the compound disrupts the parasite’s ability to degrade hemoglobin, leading to an accumulation of undigested hemoglobin within the food vacuole . This disruption affects the parasite’s metabolism and growth, ultimately leading to its death . Additionally, the inhibition of these proteases can interfere with the parasite’s ability to invade and replicate within host erythrocytes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the cysteine proteases falcipain-2 and falcipain-3. The compound binds to the active site of these enzymes, forming a covalent bond with the catalytic cysteine residue . This binding prevents the proteases from hydrolyzing hemoglobin, thereby disrupting the parasite’s ability to obtain essential amino acids . The inhibition of these enzymes also affects other cellular processes, such as the cleavage of cytoskeletal proteins, which are necessary for the parasite’s survival and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory activity against falcipain-2 and falcipain-3 over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have demonstrated that the compound can have sustained effects on the parasite’s cellular functions, ultimately leading to its death .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models to determine its efficacy and safety at different dosages. These studies have shown that the compound is effective at inhibiting falcipain-2 and falcipain-3 at various dosages, with higher doses leading to more pronounced effects . At very high doses, the compound can exhibit toxic effects, including damage to host tissues . It is important to determine the optimal dosage that maximizes efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within Plasmodium falciparum. The compound primarily targets the hemoglobin degradation pathway, inhibiting the activity of falcipain-2 and falcipain-3 . This inhibition disrupts the parasite’s ability to obtain amino acids from hemoglobin, affecting its overall metabolism and growth . Additionally, the compound may interact with other enzymes and cofactors involved in the parasite’s metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported into the parasite’s food vacuole, where it interacts with falcipain-2 and falcipain-3 . The distribution of the compound within the parasite is influenced by various transporters and binding proteins, which facilitate its localization to the target enzymes . The accumulation of the compound in the food vacuole is essential for its inhibitory activity.

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-24-10-2-3-15-11-14(4-6-17(15)24)8-9-22-20(25)21(26)23-16-5-7-18-19(12-16)28-13-27-18/h4-7,11-12H,2-3,8-10,13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYLBKPZVZEDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)

![2-(4-chlorophenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495960.png)

![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495974.png)

![2-oxo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B6495978.png)

![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)

![2-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495988.png)

![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)

![5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6495993.png)

![4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495998.png)

![N'-(2,4-difluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496026.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496035.png)

![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496039.png)

![N'-(2,5-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B6496045.png)